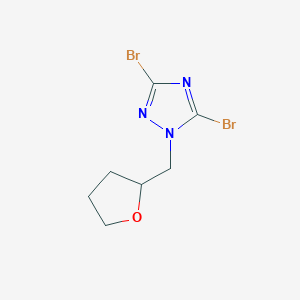

![molecular formula C9H13N3O4 B6362787 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole CAS No. 1240566-55-5](/img/structure/B6362787.png)

1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

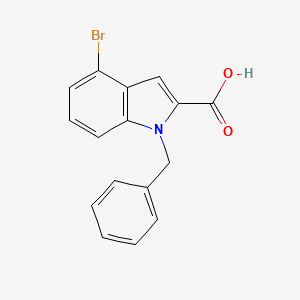

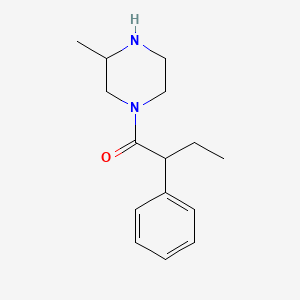

The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 1,3-dioxan-2-yl group is a type of acetal, which is commonly used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a 2-(1,3-dioxan-2-yl)ethyl group and a nitro group at the 3-position. The 1,3-dioxan-2-yl group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The 1,3-dioxan-2-yl group could potentially be deprotected under acidic conditions to yield a diol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The 1,3-dioxan-2-yl group could potentially make the compound more soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis of New Derivatives

The compound can be used in the synthesis of new derivatives, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives . These derivatives have been studied for their stereochemistry and conformational analysis .

Preparation of Enamides

In a Grignard addition-acylation method, the compound can be used for the preparation of enamides . Enamides are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Synthesis of Trisubstituted Allenes

The compound can be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are important in synthetic chemistry due to their unique reactivity and stereochemical properties.

Synthesis of Febrifugine Based Antimalarial Drugs

The compound plays a key role in the synthesis of febrifugine based antimalarial drugs . Febrifugine is a natural product with potent antimalarial activity.

Generation of 1,3-Dioxan-5-one Derivatives

A method has been developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures .

Preparation of Statins

The compound, after conversion into the t-butyl ester of 2-(6-hydroxymethyl-1,3-dioxane-4-yl)acetic acid, is important as an intermediary product in the preparation of statins . Statins are a class of drugs that are used to lower cholesterol levels.

Photo-Aerobic Selenium-π-Acid Multicatalysis

The compound can be used in photo-aerobic selenium-π-acid multicatalysis for the synthesis of cyclic carbonates from homoallylic carbonic acid esters . This method uses ambient air as the sole oxidant and visible light as an energy source .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLFJMYDQJRZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)